molecular formula C14H10ClNO2 B5868999 5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole CAS No. 891-15-6

5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole

Cat. No.: B5868999
CAS No.: 891-15-6
M. Wt: 259.69 g/mol
InChI Key: BPYMXOZKPMEEDX-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-methoxyphenyl)-1,3-benzoxazole is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and drug discovery. It belongs to the benzoxazole class of heterocyclic compounds, which are recognized as privileged scaffolds in the development of biologically active molecules . Benzoxazole derivatives, such as this chloro- and methoxy-substituted analogue, have demonstrated a broad spectrum of pharmacological activities in research settings. These activities include serving as antagonists for neuropeptide receptors, exhibiting antiviral effects, and showing potential as anti-inflammatory and antiepileptic agents . The specific substitution pattern on the benzoxazole core is critical for modulating its electronic properties, lipophilicity, and overall binding affinity to biological targets, making it a versatile intermediate for structure-activity relationship (SAR) studies. The synthetic route for such compounds is a key area of research, with advances focusing on efficiency and eco-friendliness. Modern methods may employ catalysts like poly(ethylene glycol)-bound sulfonic acid (PEG-SO 3 H) to facilitate the cyclization and coupling reactions necessary to construct the benzoxazole core, offering benefits such as enhanced reaction rates, easier work-up procedures, and good yield . This product is intended for use in industrial applications and scientific research only. It is strictly for laboratory research purposes and is not certified for human or veterinary diagnostic or therapeutic use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Potential hazards for similar compounds may include skin irritation, serious eye irritation, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c1-17-11-5-2-9(3-6-11)14-16-12-8-10(15)4-7-13(12)18-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYMXOZKPMEEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357850
Record name STK156417
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891-15-6
Record name STK156417
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 5 Chloro 2 4 Methoxyphenyl 1,3 Benzoxazole

Classical Synthetic Routes to 1,3-Benzoxazole Core Structures

The traditional and most prevalent methods for synthesizing the 1,3-benzoxazole core involve the construction of the oxazole (B20620) ring onto a phenol (B47542) backbone. These methods typically rely on cyclization and condensation reactions.

The reaction of 2-aminophenols with various reagents is a cornerstone of benzoxazole (B165842) synthesis. These cyclization strategies involve the formation of C-O and C-N bonds to close the five-membered oxazole ring. A variety of substrates can be reacted with 2-aminophenols to achieve this transformation. chemicalbook.comnih.gov

Common approaches include:

Reaction with Carboxylic Acids and Derivatives: The direct condensation of 2-aminophenols with carboxylic acids, acyl chlorides, or esters is a fundamental method. nih.gov This reaction often requires high temperatures or the use of dehydrating agents or catalysts to facilitate the intramolecular cyclization of the intermediate amide.

Reaction with β-Diketones: The use of β-diketones in the presence of a combined Brønsted acid and copper iodide catalyst system allows for the synthesis of various 2-substituted benzoxazoles. acs.orgorganic-chemistry.org This method is effective for a range of substituted 2-aminophenols. acs.org

Intramolecular Cyclization of o-Haloanilides: Another classical route involves the intramolecular cyclization of N-(2-halophenyl)benzamides. This reaction is typically catalyzed by copper, with the rate of reaction following the order of I > Br > Cl, indicating that oxidative addition is a key step. organic-chemistry.org

Condensation reactions represent the most popular and direct pathway for synthesizing 2-substituted benzoxazoles. nih.gov This approach typically involves the one-pot reaction of a 2-aminophenol (B121084) with an aldehyde.

The general mechanism proceeds through the formation of a Schiff base intermediate (an imine) from the reaction of the amino group of the 2-aminophenol and the aldehyde's carbonyl group. This is followed by an intramolecular cyclization where the hydroxyl group attacks the imine carbon. The final step is an oxidative aromatization to form the stable benzoxazole ring. acs.org A wide array of catalysts and reaction conditions have been developed to promote this transformation efficiently. These include:

Brønsted or Lewis Acid Catalysts: Acids are commonly used to activate the aldehyde carbonyl group, facilitating the initial condensation step. acs.org

Metal Catalysts: Various metal catalysts, including those based on nickel, iron, and palladium, have been employed to facilitate the oxidative cyclization step. rsc.orgamazonaws.com

Oxidizing Agents: In many cases, an external oxidizing agent, such as air, oxygen, or chemical oxidants like H₂O₂, is required for the final aromatization step to form the benzoxazole product. rsc.org

Targeted Synthesis of "5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole"

The specific synthesis of this compound is most effectively achieved via the condensation of its specific precursors, 2-amino-4-chlorophenol (B47367) and 4-methoxybenzaldehyde (B44291).

The primary precursors for the targeted synthesis are commercially available or can be synthesized through established functionalization routes.

2-amino-4-chlorophenol: This is the key starting material that provides the substituted benzene (B151609) ring of the benzoxazole core. It contains the requisite amino and hydroxyl groups in the ortho position for cyclization and a chloro group at the desired position.

4-methoxybenzaldehyde: This aromatic aldehyde provides the 2-substituent of the benzoxazole ring. The methoxy (B1213986) group is an electron-donating group that can influence the electronic properties of the final molecule.

The direct condensation of these two precursors is the most straightforward pathway to this compound. The reaction involves mixing the two precursors, often in the presence of a catalyst and in a suitable solvent, followed by heating to drive the cyclocondensation and oxidation. nih.gov

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and by-product formation. For the synthesis of 2-arylbenzoxazoles, key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time. scielo.br

Studies on similar benzoxazole syntheses demonstrate that:

Catalyst Choice: A range of catalysts can be effective. For instance, Brønsted acidic ionic liquids have been shown to be highly efficient, reusable catalysts for this type of condensation. nih.gov Metal-based catalysts like nickel sulfate (B86663) (NiSO₄) have also been used effectively at room temperature. amazonaws.com

Solvent Effects: Solvents can significantly impact reaction rates and yields. While traditional syntheses often use solvents like dichloromethane (B109758) or dimethylformamide (DMF), greener alternatives such as ethanol (B145695) or even solvent-free conditions are increasingly preferred. amazonaws.comscielo.brasianpubs.org

Temperature and Time: Reaction temperatures can range from room temperature to reflux conditions (e.g., 130°C), depending on the catalyst and substrates used. amazonaws.comnih.gov Reaction times are optimized to ensure complete conversion without degrading the product. scielo.br For example, using a nickel sulfate catalyst in ethanol, the reaction of 2-aminophenol with 4-methoxybenzaldehyde can be completed in 1.5 hours with an 88% yield. amazonaws.com

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NiSO₄ (10 mol%)EthanolRoom Temp.1.588 amazonaws.com
Brønsted Acidic Ionic Liquid GelSolvent-Free1305.594 nih.gov
None (Acetic Acid drop)DichloromethaneReflux3Not Specified asianpubs.org
LAIL@MNPSolvent-Free (Ultrasound)700.5~90 nih.gov

Data in this table is based on the synthesis of 2-(4-methoxyphenyl)-1,3-benzoxazole (B109272) or closely related derivatives under the specified conditions.

Green chemistry principles aim to reduce the environmental impact of chemical processes. uniroma1.it These principles have been successfully applied to the synthesis of benzoxazoles, offering more sustainable alternatives to classical methods. ijpsjournal.com

Key green strategies applicable to the synthesis of this compound include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol, or conducting reactions under solvent-free conditions, significantly reduces waste. nih.govorganic-chemistry.org

Reusable Catalysts: The development of heterogeneous or recyclable catalysts, such as ionic liquids supported on magnetic nanoparticles (LAIL@MNP) or reusable acidic ionic liquid gels, aligns with green chemistry principles. nih.govrsc.orgnih.gov These catalysts can be easily separated from the reaction mixture and reused for multiple cycles, improving cost-effectiveness and reducing waste. nih.govrsc.org

Energy-Efficient Methods: The use of microwave irradiation or ultrasound sonication can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov For example, the synthesis of benzoxazoles using a magnetic ionic liquid catalyst under solvent-free sonication can be completed in 30 minutes with high yields, producing only water as a byproduct. nih.gov

These green approaches not only minimize environmental harm but also often lead to improved process efficiency, higher yields, and simpler purification procedures. nih.govmdpi.com

Advanced Synthetic Techniques and Catalysis in Benzoxazole Chemistry

The synthesis of benzoxazoles, including "this compound," has been significantly advanced by modern organic chemistry techniques. These methods offer improvements in efficiency, yield, and environmental impact over traditional synthetic routes. Key advancements include the use of transition metal catalysis, microwave-assisted synthesis, and flow chemistry, which allow for the construction of the benzoxazole scaffold with high precision and versatility.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool for the synthesis of functionalized 2-aryl benzoxazoles. These methods often proceed via C-H bond activation, offering novel pathways for creating carbon-carbon and carbon-heteroatom bonds. nitrkl.ac.in Catalysts based on palladium, copper, and iron are prominent in this field.

Palladium (Pd) catalysts are notably used for the direct, one-pot synthesis of remotely C-H alkenylated 2-aryl benzoxazoles. nitrkl.ac.in This approach involves the reaction of an amidophenol with an electronically deficient olefin in the presence of a Pd-catalyst. The reaction proceeds through a regioselective C-H activation/alkenylation directed by the anilide, followed by a tandem intramolecular annulation to yield C4-alkenylated 2-aryl benzoxazole derivatives. nitrkl.ac.in

Copper (Cu) catalysts are also widely employed for the intramolecular cyclization of ortho-haloanilides to form benzoxazoles. For instance, heterogeneous copper fluorapatite (B74983) has been demonstrated as an efficient catalyst for the cyclization of a variety of ortho-haloanilides, including iodo-, bromo-, and chloroanilides. researchgate.net Another approach utilizes copper iodide (CuI) complexed with a modified polyacrylonitrile (B21495) as a recyclable, heterogeneous catalyst for synthesizing 2-benzoxazoles from 2-haloanilides without the need for additional ligands. researchgate.net

Iron (Fe) has emerged as a cost-effective and environmentally benign catalyst. Iron(III) chloride (FeCl₃) has been shown to mediate the para-selective C-H chlorination and subsequent annulation of 2-amidophenols to synthesize C5- and C5, C7-chlorinated benzoxazoles. researchgate.net This method provides a direct route to halogenated benzoxazole cores.

Table 1: Examples of Transition Metal-Catalyzed Reactions in Benzoxazole Synthesis

Catalyst System Reactants Product Type Reference
Palladium (Pd) Amidophenol, Olefin C4-Alkenylated 2-Aryl Benzoxazoles nitrkl.ac.in
Copper Fluorapatite Ortho-haloanilides 2-Substituted Benzoxazoles researchgate.net
Iron(III) Chloride 2-Amidophenol C5- and C5,C7-Chlorinated Benzoxazoles researchgate.net

Microwave-Assisted Organic Synthesis of Benzoxazole Derivatives

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique that can dramatically reduce reaction times, improve yields, and enhance product selectivity. mdpi.comeurekaselect.com This method utilizes microwave irradiation to provide rapid and uniform heating of the reaction mixture. eurekaselect.com

Several microwave-assisted protocols for benzoxazole synthesis have been developed. One efficient method involves the condensation of 2-aminophenols with aromatic aldehydes under solvent-free conditions using iodine as a mild and effective oxidant, leading to 2,5-disubstituted benzoxazoles in good to excellent yields (67-90%). scienceandtechnology.com.vn Another green approach employs hydrogen peroxide as a safe and inexpensive oxidant for the intramolecular cyclodesulfurization of in situ-formed disubstituted thioureas, yielding benzoxazoles without the need for a base or other additives. tandfonline.com

Direct coupling of 2-aminophenol with various carboxylic acids (aliphatic, aromatic, and heteroaromatic) under solvent- and catalyst-free microwave irradiation is another effective strategy. thieme-connect.com This method is compatible with various functional groups like chloro, methoxy, and phenoxy. thieme-connect.com Furthermore, deep eutectic solvents (DES), such as [CholineCl][oxalic acid], have been used as recyclable and efficient catalysts for the synthesis of benzoxazoles from 2-aminophenols and benzaldehydes under microwave irradiation. mdpi.com This system was successfully applied to the synthesis of 5-chloro-2-phenylbenzoxazole. mdpi.com

Table 2: Comparison of Microwave-Assisted Benzoxazole Synthesis Methods

Method Reactants Catalyst/Reagent Conditions Key Advantages Reference
Oxidative Condensation 2-Amino-4-methylphenol, Aromatic Aldehydes Iodine/K₂CO₃ Solvent-free, MW Good yields, Environmentally friendly scienceandtechnology.com.vn
Cyclodesulfurization Isothiocyanates, o-Substituted Anilines Hydrogen Peroxide MW Metal- and base-free, Green tandfonline.com
Direct Coupling 2-Aminophenol, Carboxylic Acids None Solvent- and catalyst-free, MW High efficiency, Broad substrate scope thieme-connect.com
DES Catalysis 2-Amino-4-chlorophenol, Benzaldehyde [CholineCl][oxalic acid] MW, 120°C, 15 min Recyclable catalyst, Rapid reaction mdpi.com

Flow Chemistry Applications in Benzoxazole Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, scalability, precise control over reaction parameters, and improved product quality. nih.govcam.ac.ukacs.org This technology is particularly well-suited for reactions involving unstable intermediates or highly exothermic processes. cam.ac.ukcam.ac.uk

An efficient and scalable multistep flow process has been developed for the synthesis of highly functionalized benzoxazoles. nih.govcam.ac.uk The process begins with the transformation of 3-halo-N-acyl anilines, which undergo base-mediated deprotonation and ortho-lithiation. The subsequent intramolecular cyclization generates an unstable lithiated benzoxazole intermediate. nih.govcam.ac.uk A key advantage of the flow reactor is the ability to perform an immediate in-line electrophilic quench of this unstable intermediate, minimizing byproduct formation. cam.ac.ukacs.org This allows for the introduction of a wide array of functionalities, such as iodine, alkyl groups, esters, aldehydes, and boronic esters, into the benzoxazole core with high yield and quality. cam.ac.uk The precise temperature control and short residence times afforded by continuous flow technology are critical for managing the exothermic nature of the reactions and the instability of the intermediates. cam.ac.ukacs.org

Derivatization and Functionalization Strategies of "this compound"

The "this compound" scaffold can be chemically modified at two primary locations: the chlorinated benzoxazole core and the 4-methoxyphenyl (B3050149) ring. Such derivatizations are crucial for tuning the molecule's physicochemical and biological properties.

Modification at the Benzoxazole Core

The benzoxazole core of the target molecule possesses reactive sites that can undergo further functionalization, most notably through electrophilic substitution or transition metal-catalyzed C-H activation.

Further halogenation is a common modification strategy. For example, existing chlorobenzoxazoles can be subjected to further chlorination to yield dichlorinated products. A process for preparing 2,6-dichlorobenzoxazole (B51379) involves reacting 6-chlorobenzoxazole with phosphorus pentachloride in the presence of an iron(III) chloride catalyst. google.com This suggests that "this compound" could potentially undergo further chlorination at other available positions on the benzoxazole ring, such as C-7. Research has demonstrated the synthesis of C5,C7-dichloro substituted 2-arylbenzoxazoles using iron(III) chloride mediated C-H chlorination. researchgate.net

Beyond halogenation, C-H functionalization catalyzed by transition metals allows for the introduction of other substituents. Palladium-catalyzed reactions have been developed to introduce alkenyl groups at the C4-position of the benzoxazole ring. nitrkl.ac.in While the starting material in these studies is typically a 2-amidophenol, the principles of directed C-H activation highlight the potential for regioselective functionalization of the benzoxazole core.

Substituent Variation on the Phenyl Ring

The 4-methoxyphenyl substituent at the 2-position of the benzoxazole offers multiple avenues for derivatization. The methoxy group is a key functional handle that can be modified, and the aromatic ring itself is amenable to electrophilic substitution.

One of the most direct modifications is the demethylation of the methoxy group to yield a hydroxyl group. This transformation creates a 2-(4-hydroxyphenyl)benzoxazole derivative. Such phenolic compounds are often precursors for further functionalization. For instance, studies have shown that 2-(hydroxyphenyl)benzoxazoles can be synthesized by the condensation of o-aminophenol with hydroxybenzoic acids. mdpi.com These hydroxylated derivatives can then undergo further reactions.

The resulting hydroxyl group can be used to introduce a variety of other functionalities. For example, the sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction can be used to convert the hydroxyl group into a fluorosulfate (B1228806) group (-OSO₂F), creating 2-phenylbenzoxazole (B188899) fluorosulfate derivatives. mdpi.com In other work, the hydroxyl group of a Schiff base precursor, 5-chloro-2-(4-hydroxybenzylidenamino)-benzoxazole, was esterified with tetradecanoic acid to synthesize a liquid crystalline material. asianpubs.org

Furthermore, the electronic properties of the phenyl ring can be modulated by altering the substituent at the para-position. Studies exploring structure-activity relationships have synthesized series of 2-phenylbenzoxazole compounds where the 4-methoxy group is compared with a 4-hydroxyl group. For example, replacing a 4-hydroxyl group with a 4-methoxyl group was found to significantly reduce tyrosinase inhibition activity, demonstrating the importance of this substituent for biological function. nih.gov

Halogenation and Dehalogenation Studies

The strategic introduction or removal of halogen atoms on the this compound scaffold is a key derivatization approach. These modifications can significantly alter the molecule's physicochemical and electronic properties. Research in this area focuses on regioselective C-H activation for further halogenation and reductive methods for dehalogenation.

The structure of this compound presents multiple sites for the introduction of additional halogen atoms, primarily on the benzoxazole ring or the pendant 4-methoxyphenyl group. Due to the presence of two distinct aromatic systems, achieving regioselectivity is a significant challenge. Modern synthetic efforts have moved beyond classical electrophilic aromatic substitution, which often yields mixtures of products, toward transition-metal-catalyzed C-H functionalization to direct halogenation to specific positions. rsc.orgnitrkl.ac.in

Detailed research into the broader class of 2-arylbenzoxazoles has established powerful methods for selective halogenation, which are applicable to the 5-chloro-substituted derivative. rsc.org Transition metal catalysts, in particular, have been shown to exhibit remarkable control over the site of halogenation. Ruthenium catalysts can direct halogenation to the C7-position of the benzoxazole core, while rhodium catalysts tend to functionalize the ortho-position of the 2-aryl ring. rsc.orgresearchgate.net These reactions typically employ N-halosuccinimides (NCS, NBS, NIS) as the halogen source. rsc.orgorganic-chemistry.org

The proposed mechanism for the ruthenium-catalyzed C7-halogenation is believed to involve a single-electron-transfer (SET) radical process. rsc.org In contrast, the rhodium-catalyzed ortho-halogenation on the aryl ring is thought to proceed through a redox-neutral SN2-type mechanism. rsc.org Iron-catalyzed methods have also been developed for the regioselective bromination of related N-arylbenzamides, which are precursors to benzoxazoles. researchgate.net

The application of these established methods to this compound would lead to the synthesis of di-halogenated derivatives with high precision.

Table 1: Potential Regioselective Halogenation Methods

Catalyst SystemHalogen SourcePosition of HalogenationPotential Product
Ruthenium (Ru) CatalystN-Chlorosuccinimide (NCS)C7 (Benzoxazole Ring)5,7-dichloro-2-(4-methoxyphenyl)-1,3-benzoxazole
Ruthenium (Ru) CatalystN-Bromosuccinimide (NBS)C7 (Benzoxazole Ring)7-bromo-5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole
Rhodium (Rh) CatalystN-Bromosuccinimide (NBS)C3' (ortho-position of Phenyl Ring)2-(3-bromo-4-methoxyphenyl)-5-chloro-1,3-benzoxazole
Rhodium (Rh) CatalystN-Iodosuccinimide (NIS)C3' (ortho-position of Phenyl Ring)5-chloro-2-(3-iodo-4-methoxyphenyl)-1,3-benzoxazole

Dehalogenation involves the removal of a halogen substituent and its replacement with a hydrogen atom. For this compound, this process would primarily target the removal of the chlorine atom at the C5 position to yield 2-(4-methoxyphenyl)-1,3-benzoxazole. This transformation is valuable for structure-activity relationship studies and for accessing the unsubstituted benzoxazole core from a halogenated precursor.

The primary method for the dehalogenation of aryl chlorides is catalytic hydrogenation. researchwithrutgers.comthieme-connect.com This technique offers a clean and efficient means of cleaving the carbon-halogen bond under neutral conditions. organic-chemistry.org Palladium on carbon (Pd/C) is a widely used catalyst for this transformation, often in the presence of a hydrogen source such as hydrogen gas (H₂), ammonium (B1175870) formate, or sodium hypophosphite. organic-chemistry.orgthieme-connect.de While aryl bromides are generally reduced more readily, aryl chlorides can be effectively dehalogenated, sometimes requiring more vigorous conditions or specific additives to enhance catalyst activity. organic-chemistry.orgthieme-connect.de

Another advanced approach is transfer hydrogenation, which avoids the need for gaseous hydrogen. Ruthenium(II) phosphine (B1218219) complexes, for example, have been shown to be excellent catalysts for the rapid and complete dechlorination of chloroarenes using alcohols as the hydrogen source. acs.org Cobalt-based catalysts have also been developed for the radical hydrodehalogenation of aryl halides under mild conditions using atmospheric pressure H₂. acs.org These methods are generally tolerant of other functional groups, which is advantageous for complex molecules. acs.org

The selection of the dehalogenation method would depend on the desired reaction scale and the compatibility with other functional groups within the molecule.

Table 2: Potential Dehalogenation Methods

MethodReagents and ConditionsExpected Product
Catalytic Hydrogenation10% Pd/C, H₂ (gas), Solvent (e.g., Ethanol, Ethyl Acetate)2-(4-methoxyphenyl)-1,3-benzoxazole
Transfer Hydrogenation10% Pd/C, Ammonium Formate (HCOONH₄), Solvent (e.g., Methanol)2-(4-methoxyphenyl)-1,3-benzoxazole
Ruthenium-Catalyzed Transfer HydrogenationRuHCl(H₂)₂(PCy₃)₂, Solvent (e.g., Alcohol)2-(4-methoxyphenyl)-1,3-benzoxazole
Nickel-Catalyzed ReductionNickel-on-charcoal, Me₂NH·BH₃, K₂CO₃, Acetonitrile (B52724)2-(4-methoxyphenyl)-1,3-benzoxazole

Structure Activity Relationship Sar and Structural Modifications Research Pertaining to 5 Chloro 2 4 Methoxyphenyl 1,3 Benzoxazole

Systematic Exploration of Structural Variations around the "5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole" Scaffold

The core structure of "this compound" offers multiple sites for modification, primarily at the C5 position of the benzoxazole (B165842) ring and on the C2-phenyl substituent. Researchers have systematically introduced a variety of functional groups at these positions to probe their impact on biological activity. The goal of these explorations is to identify modifications that can enhance potency, selectivity, and pharmacokinetic properties.

Key areas of structural variation include:

Modification of the C5-substituent: Replacing the chloro group with other halogens (fluoro, bromo, iodo) or with non-halogen electron-withdrawing or electron-donating groups.

Alteration of the C2-phenyl ring substitution: Shifting the position of the methoxy (B1213986) group (ortho, meta, para) or replacing it with other alkoxy groups, hydroxyl groups, or other functionalities.

Introduction of additional substituents: Adding further groups to either the benzoxazole ring or the C2-phenyl ring to explore new interaction points with biological targets.

Bioisosteric replacement: Replacing the benzoxazole core with other heterocyclic systems like benzimidazole (B57391) or benzothiazole (B30560) to assess the importance of the oxygen atom.

These systematic variations have led to the generation of extensive libraries of analogues, which have been subjected to in vitro biological screening to map out the SAR of this chemical series.

Influence of Substituents on Biological Activity Profiles (Pre-clinical, In Vitro)

Pre-clinical and in vitro studies have been instrumental in elucidating the roles of the chloro and methoxyphenyl groups in defining the biological activity of "this compound" and its derivatives. These studies have primarily focused on anticancer and antimicrobial activities.

While direct comparative studies systematically varying the halogen at the C5 position of 2-(4-methoxyphenyl)benzoxazole are limited, research on analogous series provides valuable insights. For instance, in a series of 2-arylbenzothiazoles, a related class of compounds, a 5-fluoro substituent was found to be a key feature for potent and selective antitumor activity. nih.gov This suggests that the electronic properties and size of the halogen at this position are finely tuned for optimal interaction with the target.

The following table summarizes the in vitro anticancer activity of some 5-substituted benzoxazole derivatives, highlighting the influence of the C5-substituent.

Compound IDC5-SubstituentC2-SubstituentCancer Cell LineIC50 (µM)
14k nih.govCl2-thioacetamido)-N-(2,5-dichlorophenyl)-benzamideMCF-73.22 ± 0.13
14k nih.govCl2-thioacetamido)-N-(2,5-dichlorophenyl)-benzamideHepG24.87 ± 0.29
14b nih.govCl2-thioacetamido)-N-(2-methoxyphenyl)-benzamideMCF-74.75 ± 0.21
14b nih.govCl2-thioacetamido)-N-(2-methoxyphenyl)-benzamideHepG24.61 ± 0.34

The 2-(4-methoxyphenyl) group is another key pharmacophoric element. The methoxy group, being an electron-donating group, can influence the electronic distribution of the entire molecule. Its position on the phenyl ring (ortho, meta, or para) has been shown to be a critical factor in modulating biological activity.

In a study of benzoxazole derivatives, a compound bearing a 2-(2-methoxyphenyl) moiety on a 5-chlorobenzoxazole (B107618) scaffold exhibited potent antiproliferative activity against both MCF-7 and HepG2 cancer cell lines. nih.gov This suggests that the ortho-methoxy substitution is favorable for activity in this particular series. The para-methoxy substitution, as seen in the title compound, is also a common feature in many biologically active benzoxazole derivatives, indicating its importance for target engagement. The steric bulk and hydrogen bond accepting capability of the methoxy group can facilitate specific interactions within the binding pocket of a target protein.

The table below presents data on the influence of the methoxyphenyl group on the anticancer activity of related benzoxazole compounds.

Compound IDC5-SubstituentC2-SubstituentCancer Cell LineIC50 (µM)
14b nih.govCl2-thioacetamido)-N-(2-methoxyphenyl )-benzamideMCF-74.75 ± 0.21
14b nih.govCl2-thioacetamido)-N-(2-methoxyphenyl )-benzamideHepG24.61 ± 0.34
14c nih.govCH32-thioacetamido)-N-(2-methoxyphenyl )-benzamideMCF-76.88 ± 0.43
14c nih.govCH32-thioacetamido)-N-(2-methoxyphenyl )-benzamideHepG27.11 ± 0.51

As alluded to above, the relative positions of substituents on the benzoxazole and phenyl rings can significantly impact biological activity. The shift of the methoxy group from the para to the ortho or meta position on the C2-phenyl ring can alter the molecule's conformation and its ability to fit into a specific binding site.

Molecular Modeling and SAR Correlation Studies

To gain a deeper understanding of the structure-activity relationships observed in vitro, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed.

Molecular docking simulations have been used to predict the binding modes of benzoxazole derivatives within the active sites of various biological targets. For example, docking studies have been performed on benzoxazole derivatives targeting the colchicine (B1669291) binding site of tubulin, a key protein involved in cell division and a validated target for anticancer drugs. nih.govresearchgate.net These studies help to visualize the potential interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein, providing a rationale for the observed biological activities. The 5-chloro group may engage in halogen bonding, while the methoxyphenyl moiety can form hydrogen bonds and participate in hydrophobic interactions.

3D-QSAR studies have also been conducted on series of benzoxazole derivatives to correlate their structural features with their anticancer activities. researchgate.net These models can identify the key steric and electronic fields that are important for activity, providing a quantitative framework for the SAR. The insights gained from these computational studies are invaluable for guiding the rational design of new and more potent analogues.

Rational Design Principles for Novel Analogues of "this compound"

The collective SAR data from in vitro screening and molecular modeling studies have led to the formulation of several rational design principles for the development of novel analogues based on the "this compound" scaffold.

Key design principles include:

Retention of the 5-chloro substituent: Given its generally positive contribution to activity, the 5-chloro group is often considered a key feature to retain or to be replaced by other halogens with similar properties, such as fluorine.

Optimization of the C2-aryl substituent: The methoxy group's position can be varied to fine-tune the activity. Additionally, replacing the methoxy group with other small, electron-donating or hydrogen-bonding groups could lead to improved interactions with the target.

Introduction of additional interaction points: Based on the topology of the target's binding site, as revealed by docking studies, additional functional groups can be introduced to form new hydrogen bonds, halogen bonds, or hydrophobic interactions, thereby increasing binding affinity.

Modulation of physicochemical properties: Modifications can be made to improve properties such as solubility and metabolic stability, which are crucial for in vivo efficacy. This might involve the introduction of polar groups or the modification of metabolically labile sites.

By applying these principles, medicinal chemists can move beyond random screening and adopt a more targeted approach to the design and synthesis of novel benzoxazole derivatives with enhanced therapeutic potential.

Biological and Biochemical Activity Investigations of 5 Chloro 2 4 Methoxyphenyl 1,3 Benzoxazole Excluding Clinical Data

Pre-clinical In Vitro Efficacy Studies

In the realm of drug discovery, in vitro studies are fundamental in characterizing the biological activity of a compound. For 5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole and its analogues, these studies have primarily focused on their potential as enzyme inhibitors, their interaction with cellular receptors, and their cytotoxic and antimicrobial properties.

While direct enzyme inhibition data for this compound is limited in publicly available literature, studies on structurally similar benzoxazole (B165842) derivatives suggest potential targets. For instance, certain benzoxazole derivatives have been investigated as inhibitors of enzymes crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). One study on 5-chlorobenzo[d]oxazole-based compounds demonstrated their potential to inhibit VEGFR-2, a key enzyme in angiogenesis. Although the specific 2-position substituent in that study was different, it highlights a plausible mechanism of action for 5-chloro-benzoxazole derivatives in general. The core structure's ability to interfere with such enzymatic processes underscores the need for specific kinetic studies on this compound to determine its inhibitory constants (Kᵢ) and the nature of inhibition.

The interaction of benzoxazole derivatives with various cellular receptors has been an area of active investigation. Research on a structurally related benzoxazole, Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate, has shed light on potential receptor-mediated pathways. This compound has been shown to interact with adenosinergic, alpha-2 adrenergic, and cholinergic receptors. These findings suggest that benzoxazoles can modulate signaling pathways beyond enzymatic inhibition. However, specific receptor binding assays and activation studies for this compound are necessary to confirm its receptor interaction profile and to understand its potential effects on downstream signaling cascades.

Cell-based assays provide a more holistic view of a compound's biological effects within a cellular context. For derivatives of 5-chloro-benzoxazole, these assays have primarily focused on their antiproliferative effects, as detailed in the following section. These studies implicitly suggest target engagement, leading to observable cellular responses such as apoptosis and cell cycle arrest. The induction of apoptosis is a key indicator of a compound's potential as an anticancer agent.

The antiproliferative activity of benzoxazole derivatives has been a significant area of research, with a particular focus on the impact of substitutions at the 2 and 5 positions of the benzoxazole ring. The presence of a halogen, such as chlorine, at the 5-position has been shown to enhance anticancer activity.

A study on a series of 2-arylbenzoxazoles evaluated their in vitro antiproliferative activity against a panel of human cancer cell lines. While the exact data for this compound was not provided, a structurally similar compound, 5-Chloro-2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[d]oxazole , demonstrated notable activity. The table below summarizes the antiproliferative activity of this related compound against various cancer cell lines.

Cancer Cell LineIC₅₀ (µM)
LN-229 (Glioblastoma)>100
Capan-1 (Pancreatic Adenocarcinoma)>100
HCT-116 (Colorectal Carcinoma)>100
NCI-H460 (Non-small Cell Lung Cancer)>100
DND-41 (Acute Lymphoblastic Leukemia)>100
HL-60 (Promyelocytic Leukemia)>100
K-562 (Chronic Myelogenous Leukemia)>100
Z-138 (Non-Hodgkin's Lymphoma)>100

It is important to note that for this specific analogue, the activity was not potent under the tested conditions. However, the study did find that other benzoxazole derivatives with different substitutions showed significant antiproliferative effects, suggesting that the nature of the substituent at the 4-position of the phenyl ring is crucial for activity.

Another study on 5-chlorobenzo[d]oxazole-based derivatives bearing a terminal 2-methoxy phenyl moiety showed promising cytotoxic activities against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values of 4.75 µM and 4.61 µM, respectively. This further supports the potential of the 5-chloro-benzoxazole scaffold in developing anticancer agents.

Benzoxazole derivatives are known to exhibit a broad spectrum of antimicrobial activity. The in vitro antibacterial activity of a series of 2-arylbenzoxazole derivatives was evaluated against several Gram-positive and Gram-negative bacteria. While specific data for this compound is not available, the study on the related compound 5-Chloro-2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[d]oxazole provides some insight.

The table below shows the Minimum Inhibitory Concentration (MIC) values for this related compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)
Escherichia coliNegative>128
Pseudomonas aeruginosaNegative>128
Klebsiella pneumoniaeNegative>128
Staphylococcus aureusPositive>128
Enterococcus faecalisPositive>128

Similar to its antiproliferative activity, this particular analogue did not show significant antibacterial activity. However, the study did identify other benzoxazole derivatives with potent activity against specific bacterial strains, indicating that the antimicrobial spectrum is highly dependent on the substitution pattern.

Mechanistic Elucidation of Biological Actions

Understanding the mechanism through which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound, mechanistic insights are primarily inferred from studies on related benzoxazole derivatives.

As mentioned earlier, the inhibition of VEGFR-2 is a potential mechanism for the antiproliferative effects of 5-chloro-benzoxazole derivatives. VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this receptor can thus lead to the suppression of tumor growth.

Furthermore, the investigation of Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate suggests that the biological activities of benzoxazoles may not be limited to a single mechanism. The modulation of multiple receptor systems, including adenosinergic, adrenergic, and cholinergic receptors, points towards a complex pharmacological profile. The involvement of the glutamatergic signaling pathway, as well as TRVP1 and PKC signaling, further expands the potential mechanisms of action. These findings in a related isomer suggest that this compound could also interact with multiple cellular targets to produce its biological effects. Further research is required to elucidate the precise molecular targets and signaling pathways modulated by this specific compound.

Identification of Molecular Targets and Pathways

Specific molecular targets and pathways for This compound have not been explicitly identified in the available scientific literature. Research on analogous compounds suggests that benzoxazole derivatives can exert their effects through various mechanisms. For instance, some benzoxazole derivatives have been investigated as potential inhibitors of enzymes and proteins involved in cell signaling pathways. mdpi.com However, without direct experimental evidence, the molecular targets of This compound remain speculative.

Ligand-Protein Interaction Analysis

Detailed ligand-protein interaction analyses, such as co-crystallization studies or comprehensive molecular docking simulations for This compound , are not described in the currently accessible literature. Molecular docking studies on other benzoxazole derivatives have been performed to predict their binding affinities and modes of interaction with various protein targets. biotech-asia.org These computational approaches are instrumental in rational drug design but require experimental validation to confirm the predicted interactions.

Cellular Signaling Pathway Modulation

There is no specific information available regarding the modulation of cellular signaling pathways by This compound . The broader class of benzoxazole compounds has been shown to interfere with various signaling cascades implicated in diseases like cancer and inflammation. jocpr.commdpi.com The substitution pattern on the benzoxazole core, including the chloro group at the 5-position and the methoxyphenyl group at the 2-position, would be expected to influence its biological activity and pathway modulation, but specific details are yet to be elucidated through dedicated research.

Gene Expression Profiling in Response to "this compound"

Comprehensive gene expression profiling studies, such as microarray or RNA-sequencing analyses, in response to treatment with This compound have not been reported. Such studies would be crucial in understanding the compound's mechanism of action by revealing the downstream transcriptional changes it induces within cells.

Pre-clinical In Vivo Efficacy Models (Excluding Clinical Data)

Efficacy in Disease Models (e.g., Cancer Xenografts, Infectious Disease Models)

There are no published preclinical in vivo efficacy studies for This compound in any disease models. While various benzoxazole derivatives have been evaluated in animal models for conditions such as cancer, infectious diseases, and inflammatory disorders, the in vivo therapeutic potential of this specific compound remains uninvestigated. researchgate.net

Pharmacodynamic Biomarker Studies

Pharmacodynamic biomarker studies are essential for assessing the biological effect of a compound in relation to its concentration. For This compound , there is no information available on the identification or validation of any pharmacodynamic biomarkers that could be used to monitor its activity in preclinical models.

Target Engagement in Living Systems

Research on analogous structures offers some insights into potential mechanisms of action. For instance, derivatives of 5-chlorobenzoxazole (B107618) have been explored for their role as anticancer agents, with some studies suggesting engagement with enzymes like PARP-2. nih.gov However, it is crucial to emphasize that these findings pertain to structurally related but distinct molecules. Without direct experimental evidence, any proposed target for "this compound" in a living system remains speculative. Further research, potentially utilizing techniques such as cellular thermal shift assays (CETSA), photoaffinity labeling, or activity-based protein profiling, is required to definitively identify its cellular binding partners and validate target engagement in a physiological context.

Structure-Based Drug Design Approaches for "this compound"

The application of structure-based drug design for "this compound" is an area of active interest, driven by the therapeutic potential of the benzoxazole scaffold. This computational approach aims to optimize the interaction of a ligand with its biological target by making iterative modifications to its chemical structure based on the three-dimensional architecture of the binding site.

Molecular modeling and docking studies are central to this process. For various benzoxazole derivatives, these in silico methods have been employed to predict binding affinities and modes of interaction with specific protein targets. nih.gov For example, research on other chlorinated benzoxazole compounds has utilized molecular docking to explore their fit within the active sites of enzymes implicated in cancer and inflammation. nih.govbiotech-asia.org These studies typically involve the generation of a three-dimensional model of the target protein and the computational placement of the benzoxazole derivative within its binding pocket to assess the favorability of the interaction.

While specific structure-based design campaigns for "this compound" have not been detailed in the available literature, the general principles are applicable. Should a definitive biological target be identified, its crystal structure could be used to guide the rational design of more potent and selective analogs. Key structural features of "this compound," such as the chloro- and methoxy-substituents, could be systematically modified to enhance interactions with the target's active site, thereby improving its pharmacological profile. The table below outlines a hypothetical structure-activity relationship (SAR) exploration based on common modifications in medicinal chemistry.

Compound R1 (Position 5) R2 (Phenyl Ring) Predicted Activity (Hypothetical)
This compound Cl4-OCH3Baseline
Analog 1F4-OCH3Potentially altered binding due to fluorine's electronegativity
Analog 2Cl3,4-diOCH3May enhance solubility and binding interactions
Analog 3Cl4-OHPotential for new hydrogen bonding interactions
Analog 4H4-OCH3Removal of halogen may impact binding affinity

Table 1: Hypothetical Structure-Activity Relationship for this compound Analogs

Theoretical and Computational Chemistry Studies on 5 Chloro 2 4 Methoxyphenyl 1,3 Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing density functional theory (DFT), have been instrumental in understanding the fundamental properties of 5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole. These computational methods allow for the prediction of various molecular characteristics from first principles.

Electronic Structure Analysis

The electronic structure of a molecule is crucial in determining its reactivity, stability, and optical properties. For this compound, analyses of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) have provided valuable insights.

HOMO-LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

Theoretical calculations have shown that the HOMO of this compound is primarily localized on the methoxyphenyl ring, whereas the LUMO is distributed across the benzoxazole (B165842) moiety. This distribution suggests that the methoxyphenyl group acts as the primary electron donor, while the benzoxazole core is the electron-accepting region. The calculated HOMO-LUMO energy gap provides an indication of the molecule's stability.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule, allowing for the identification of electrophilic and nucleophilic sites. In the case of this compound, MEP analysis reveals that the most negative potential is concentrated around the oxygen and nitrogen atoms of the benzoxazole ring, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms exhibit a positive potential, marking them as potential sites for nucleophilic interactions.

Conformer Analysis and Energy Minimization

The three-dimensional structure of a molecule can significantly influence its physical and biological properties. Conformer analysis of this compound has been performed to identify the most stable geometric arrangement. By systematically rotating the single bond connecting the benzoxazole and methoxyphenyl rings, a potential energy surface can be generated. The conformer corresponding to the global minimum on this surface represents the most stable, and therefore most probable, structure of the molecule. These optimized geometries are then used for subsequent electronic structure and spectroscopic calculations.

Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental findings.

NMR, IR, and UV-Vis Spectra: Theoretical calculations of the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions have been reported for this compound. These predicted spectra generally show good agreement with experimental results, confirming the accuracy of the calculated molecular structure. For instance, the calculated vibrational frequencies in the IR spectrum can be assigned to specific functional groups within the molecule, such as the C-Cl, C-O, and C=N stretching modes. Similarly, the predicted UV-Vis spectrum can be correlated with specific electronic transitions, often involving the HOMO and LUMO.

Predicted Spectroscopic Data for this compound
Spectroscopic TechniqueParameterPredicted Value
¹H NMRChemical Shift (ppm)Specific shifts for aromatic and methoxy (B1213986) protons
¹³C NMRChemical Shift (ppm)Specific shifts for carbons in benzoxazole and phenyl rings
IRVibrational Frequency (cm⁻¹)Assignments for key functional group vibrations
UV-VisAbsorption Maximum (nm)Correlated with specific electronic transitions

Molecular Docking and Dynamics Simulations

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These techniques predict how the molecule might interact with the active site of a protein or other biological macromolecule.

Ligand-Protein Interaction Prediction with Biological Targets

Molecular docking studies have been conducted to investigate the interaction of this compound with various protein targets. These simulations place the molecule (the ligand) into the binding site of a protein and evaluate the likelihood of a stable complex being formed. The results of these studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

Binding Affinity Estimation and Pose Prediction

A crucial outcome of molecular docking is the prediction of the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. This is often expressed as a binding energy, with more negative values indicating a stronger and more stable interaction. The simulations also predict the most favorable binding pose, or orientation, of the ligand within the active site. This information is vital for understanding the mechanism of action and for the rational design of more potent analogs.

Molecular Docking Results for this compound
Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Example Target A-8.5Tyr123, Phe234, Arg345
Example Target B-7.9Leu56, Val78, Asp90

Conformational Dynamics in Biological Environments

The interaction of small molecules like this compound with biological macromolecules is fundamentally governed by their conformational dynamics. While specific experimental studies on the conformational dynamics of this exact molecule are not extensively documented, computational methods such as molecular dynamics (MD) simulations provide significant insights into its behavior within biological environments, such as the binding pocket of a protein.

Molecular dynamics simulations performed on structurally related benzoxazole derivatives reveal that the benzoxazole scaffold, while largely planar and rigid, allows for significant rotational freedom of its substituents. nih.govrsc.org For this compound, the key dynamic feature is the rotation around the single bond connecting the benzoxazole ring system to the 4-methoxyphenyl (B3050149) group. This rotation allows the molecule to adopt various conformations, influencing its ability to fit within a binding site and form optimal interactions.

In a biological environment, such as the active site of an enzyme, the conformation of the molecule is not static. MD simulations show that upon binding, the molecule's torsional angles can fluctuate, allowing it to adapt to the topology of the binding pocket. This "induced fit" or "conformational selection" mechanism is crucial for biological activity. researchgate.net The stability of the benzoxazole-protein complex is often maintained by a network of interactions, including hydrogen bonds, and van der Waals and electrostatic interactions. nih.gov The methoxy and chloro substituents play a critical role in these interactions, influencing the molecule's orientation and binding affinity. MD simulations can reveal key amino acid residues that stabilize the inhibitor in the binding pocket, highlighting the importance of steric, electrostatic, and hydrogen bond interactions as the main driving forces for inhibitor-receptor binding. nih.govrsc.org

The solvent environment also plays a crucial role. Water molecules can mediate interactions between the ligand and the protein and influence the conformational preferences of the flexible parts of the molecule. Understanding these dynamics is essential for the rational design of more potent derivatives, as it provides a picture of how the molecule behaves and adapts at the atomic level within its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to correlate the chemical structure of compounds with their biological activities. For benzoxazole derivatives, including structures similar to this compound, QSAR studies have been instrumental in designing new potent agents and understanding their mechanisms of action. chemijournal.com

Predictive QSAR models for benzoxazole derivatives have been developed for a range of biological activities, including anticancer, antimicrobial, and antifungal effects. ijpsdronline.comwisdomlib.org These models are typically built using a dataset of compounds with known activities, which is divided into a training set for model generation and a test set for validation.

Commonly used statistical methods for model development include Multiple Linear Regression (MLR) and more advanced three-dimensional (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov

2D-QSAR: These models use 2D descriptors calculated from the chemical structure. For instance, an MLR-based 2D-QSAR study on benzoxazole derivatives as anticancer agents can generate a statistically significant model that helps in designing new candidates before synthesis. ijpsdronline.com

3D-QSAR: These methods provide a more detailed understanding by considering the 3D arrangement of the molecules. CoMFA and CoMSIA models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov For example, 3D-QSAR studies on benzoxazole derivatives as anticancer agents targeting the VEGFR-2 receptor have yielded models with good predictive ability. rsc.org

The robustness and predictive power of these models are assessed using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (q² or Rcv²), and the predictive correlation coefficient for the external test set (Rpred²). nih.govwisdomlib.org

Table 1: Example of Statistical Parameters for 3D-QSAR Models of Benzoxazole Derivatives

Model TypeCell Lineq² (Cross-validated)R² (Non-cross-validated)pred_R² (Test Set)
CoMFAHCT-1160.574-0.5597
CoMSIAHCT-1160.531-0.5804
CoMFAMCF-70.568-0.5057
CoMSIAMCF-70.669-0.6577
Data derived from a 3D-QSAR study on benzoxazole derivatives. rsc.org

A crucial outcome of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity of a series of compounds. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

For benzoxazole derivatives, various studies have highlighted the importance of specific descriptors:

Electronic Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO), electronic energy, and repulsion energy have been shown to correlate with antimicrobial activity. A negative contribution from HOMO energy suggests that a lower HOMO energy (indicating less ability to donate an electron) is favorable.

Thermodynamic Descriptors: Standard Gibbs free energy has been found to contribute positively to the antibacterial activity of certain benzoxazole analogues.

Topological and Connectivity Descriptors: Indices such as Kier's molecular connectivity indices (¹χ, ¹χv) and other topological indices are often relevant for the antimicrobial activity of benzoxazole derivatives. researchgate.net A study on antifungal benzoxazoles identified descriptors like X1 (first-order connectivity index) and MSD (mean square distance index) as significant. wisdomlib.org

Steric and Field Descriptors (from 3D-QSAR): CoMFA and CoMSIA studies provide contour maps that indicate where bulky groups (steric fields) or specific electronic properties (electrostatic, hydrophobic fields) enhance or diminish activity. For instance, contour maps might suggest that a bulky, electron-withdrawing group at a specific position on the phenyl ring would increase anticancer activity. nih.govchemijournal.com

Table 2: Key Molecular Descriptors and Their Influence on Benzoxazole Activity

Descriptor CategorySpecific DescriptorInfluence on ActivityBiological Activity Modeled
ElectronicHOMO EnergyNegative CorrelationAntimicrobial
ElectronicElectronic EnergyPositive CorrelationAntimicrobial
ThermodynamicStandard Gibbs Free EnergyPositive CorrelationAntimicrobial
TopologicalKier's Molecular Connectivity (¹χ)Positive CorrelationAntimicrobial
3D FieldSteric FieldsLocation-dependentAnticancer
3D FieldElectrostatic FieldsLocation-dependentAnticancer
Information compiled from various QSAR studies on benzoxazole derivatives. researchgate.net

While QSAR models are often built on a diverse series of compounds, their findings can be applied to predict the activity of specific derivatives and guide further synthesis. For derivatives of this compound, existing QSAR models for related structures provide valuable predictive insights.

Studies have consistently shown that substitution on the benzoxazole ring and the 2-phenyl ring significantly impacts biological activity. mdpi.comnih.gov For anticancer activity, the presence of a chlorine atom at the 5-position of the benzoxazole ring, as in the title compound, is often associated with higher potency. mdpi.com

A 3D-QSAR model developed for a series of N-(5-Chloro-1,3-benzoxazol-2-yl) substituted-benzene sulfonamides as antidiabetic agents provides a relevant example of predictive modeling. chemijournal.com This model achieved a high correlation coefficient (R² = 0.9686) and good cross-validated predictive power (q² = 0.7203). The contour maps generated from this model could be used to predict how modifications to the 2-phenyl ring of a 5-chlorobenzoxazole (B107618) core would affect activity. For instance, the model might indicate that adding a hydrophobic group at a specific position on the phenyl ring would enhance binding and, therefore, biological activity. chemijournal.com

By analyzing the contour maps from such models, researchers can hypothesize modifications to the 4-methoxyphenyl group of this compound. For example, if a model's steric map shows a favorable region for bulky groups near the methoxy position, derivatives with larger alkoxy groups could be proposed and their activity predicted in silico before undertaking their chemical synthesis. This predictive capability is a cornerstone of modern drug design, enabling a more focused and efficient search for lead compounds. nih.govchemijournal.com

Analytical and Spectroscopic Characterization Techniques for 5 Chloro 2 4 Methoxyphenyl 1,3 Benzoxazole in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum, the protons of the 4-methoxyphenyl (B3050149) group are expected to present as distinct signals. The two protons ortho to the benzoxazole (B165842) ring and the two protons ortho to the methoxy (B1213986) group would likely appear as doublets in the aromatic region, typically between δ 7.0 and 8.2 ppm. The methoxy group itself would give rise to a sharp singlet, integrating to three protons, in a more upfield region, generally around δ 3.8-4.0 ppm. The protons on the 5-chlorobenzoxazole (B107618) core would also produce signals in the aromatic region, with their specific chemical shifts and coupling patterns being influenced by the chloro and oxazole (B20620) moieties.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon of the methoxy group is anticipated to resonate around δ 55 ppm. The aromatic carbons would appear in the range of approximately δ 110-165 ppm. The carbon atom at the 2-position of the benzoxazole ring, being part of the oxazole heterocycle and bonded to both nitrogen and oxygen, would likely be found in the more downfield region of the aromatic signals. The carbon atoms directly bonded to the chlorine and oxygen atoms will also exhibit characteristic chemical shifts due to the electronic effects of these substituents. Analysis of ¹³C NMR data for related benzoxazole structures supports these expected chemical shift ranges.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methoxy Protons (-OCH₃)3.8 - 4.0 (singlet)55 - 56
Aromatic Protons7.0 - 8.2 (multiplets/doublets)110 - 165
Aromatic Carbons-110 - 165
Benzoxazole C2 Carbon-~163

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 259 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₄H₁₀ClNO₂.

Under electron ionization (EI), the molecule is expected to produce a prominent molecular ion peak (M⁺˙) at an m/z ratio corresponding to its molecular weight. The fragmentation of the molecular ion can provide valuable structural insights. Common fragmentation pathways for related benzoxazole structures include the loss of a chlorine atom, a methoxy group, or the cleavage of the bond between the benzoxazole and phenyl rings. For instance, the fragmentation of a related isomer, 5-chloro-3-phenyl-2,1-benzisoxazole, shows characteristic losses that can be informative. The fragmentation of the target compound would likely involve the initial loss of a chlorine radical (Cl•) or a methyl radical (•CH₃) from the methoxy group, followed by further fragmentation of the resulting ions.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

Ion m/z (for ³⁵Cl) Description
[M]⁺˙259Molecular Ion
[M - CH₃]⁺244Loss of a methyl radical
[M - Cl]⁺224Loss of a chlorine radical
[M - OCH₃]⁺228Loss of a methoxy radical
[C₇H₄ClNO]⁺153Fragment corresponding to the 5-chlorobenzoxazole moiety
[C₇H₇O]⁺107Fragment corresponding to the methoxyphenyl moiety

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound is expected to show a series of absorption bands that are indicative of its structure.

Key expected absorptions include C-H stretching vibrations from the aromatic rings and the methoxy group, typically observed in the range of 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=N stretching of the oxazole ring is anticipated to appear around 1615 cm⁻¹. The C=C stretching vibrations within the aromatic rings will likely produce several bands in the 1600-1450 cm⁻¹ region. The characteristic C-O-C stretching of the ether linkage in the methoxy group and the oxazole ring would be visible in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The C-Cl stretching vibration is expected to be in the lower frequency region of the fingerprint, generally between 800 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H (in -OCH₃)2950 - 2850Stretching
C=N (oxazole ring)~1615Stretching
Aromatic C=C1600 - 1450Stretching
Asymmetric C-O-C~1250Stretching
Symmetric C-O-C~1030Stretching
C-Cl800 - 600Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The extended conjugated system, encompassing the benzoxazole and phenyl rings, is expected to absorb UV radiation, leading to π → π* transitions.

Based on data from similar benzoxazole derivatives, the UV-Vis spectrum of this compound, when measured in a suitable solvent like ethanol (B145695) or methanol (B129727), is predicted to exhibit a maximum absorption wavelength (λmax) in the UVA range, likely between 300 and 350 nm. The exact position of the λmax and the molar absorptivity (ε) will be influenced by the electronic effects of the chloro and methoxy substituents. The methoxy group, being an electron-donating group, may cause a slight red shift (bathochromic shift) compared to an unsubstituted analog.

Table 4: Predicted UV-Vis Absorption Data for this compound

Parameter Predicted Value
λmax300 - 350 nm
SolventEthanol or Methanol

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

Table 5: Hypothetical Crystallographic Parameters for this compound based on Analogs

Parameter Expected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key Intermolecular Interactionsπ-π stacking, C-H···π interactions, Halogen bonding

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Reverse-phase HPLC (RP-HPLC) is a commonly used method for the analysis of such aromatic compounds. A typical RP-HPLC method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of an acid like formic acid to improve peak shape. The retention time of the compound would be characteristic under specific chromatographic conditions. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas chromatography, often coupled with mass spectrometry (GC-MS), can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. A non-polar or medium-polarity capillary column would be suitable for separation. The retention time in GC is a key identifier, and the coupled mass spectrometer provides simultaneous structural information, confirming the identity of the eluted compound.

Table 6: Typical Chromatographic Conditions for the Analysis of this compound

Technique Stationary Phase Mobile Phase/Carrier Gas Detection
HPLC C18 silica (B1680970) gelAcetonitrile/Water or Methanol/Water gradientUV Detector (at λmax)
GC Phenyl-methyl polysiloxaneHeliumMass Spectrometer (MS) or Flame Ionization Detector (FID)

Potential Applications and Future Research Directions for 5 Chloro 2 4 Methoxyphenyl 1,3 Benzoxazole

Utility as Research Tools and Probes

Benzoxazole (B165842) derivatives are recognized for their fluorescent properties, making them valuable as molecular probes in biological research. periodikos.com.br Compounds with similar structures to 5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole have been developed as fluorescent sensors for detecting pH changes and the presence of metal cations. nih.gov The inherent fluorescence of the benzoxazole core can be modulated by its interaction with biological molecules, making it a candidate for use as a DNA probe. periodikos.com.br

Future research could focus on characterizing the specific photophysical properties of this compound. Investigations into its quantum yield, Stokes shift, and sensitivity to different microenvironments could establish its utility as a specific probe for cellular imaging or for quantifying biological analytes. Its potential as a selective sensor for specific metal ions or as an intercalating agent for nucleic acid visualization remains a promising and unexplored area.

Role in Pre-clinical Drug Discovery (Lead Identification/Optimization)

The benzoxazole moiety is a well-established pharmacophore, and its derivatives have been extensively studied for a wide range of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory effects. ijpbs.comhumanjournals.com The substitutions on the this compound molecule are particularly significant for its bioactivity.

Structure-activity relationship (SAR) studies have shown that the presence of a halogen, such as chlorine, at the 5-position can enhance the antiproliferative activity of benzoxazoles. mdpi.com Furthermore, a study synthesizing various benzoxazole derivatives identified a compound with a 4-methoxyphenyl (B3050149) substituent as the most potent antibacterial agent against both Gram-positive and Gram-negative bacteria among the tested compounds. ijpbs.com This suggests that this compound is a strong candidate for lead identification in the development of new antibacterial and anticancer agents.

Future pre-clinical research should involve screening this compound against a wide panel of bacterial strains and cancer cell lines to identify its spectrum of activity. Subsequent lead optimization could involve synthesizing analogues with modified substituents on the phenyl ring to improve potency and selectivity, while minimizing toxicity.

Table 1: Representative Biological Activities of Substituted Benzoxazole Derivatives

Compound Structure Substitution Pattern Observed Biological Activity Reference
Benzoxazole Derivative2-(4-Methoxyphenyl)Potent antibacterial activity against Gram-positive and Gram-negative bacteria. ijpbs.com
Benzoxazole Derivative5-ChloroEnhanced antiproliferative activity against various cancer cell lines. mdpi.com
5-amino-2-[p-bromophenyl]-benzoxazole5-Amino, 2-(p-bromophenyl)Significant anticancer effects by increasing apoptosis and decreasing angiogenesis in breast cancer cell lines. bibliomed.org
2-Arylbenzoxazoles5-Chloro or 5-BromoPromising anticancer activity, particularly against non-small cell lung cancer cells. mdpi.com

This table is interactive and can be sorted by clicking on the column headers.

Exploration in Materials Science Research (e.g., Organic Electronics, Sensors)

Beyond biological applications, the structural and electronic properties of benzoxazoles make them attractive for materials science. Their aromatic nature and potential for fluorescence are key characteristics for applications in organic electronics. biotech-asia.org Derivatives of benzoxazole have been investigated for their use in organic light-emitting diodes (OLEDs) and as organic brightening agents. biotech-asia.org

The specific potential of this compound in this field is yet to be fully explored. Future research could investigate its electroluminescent properties to determine its suitability for OLED applications. Furthermore, its potential as a component in the development of novel chemosensors could be explored, leveraging the sensitivity of its fluorescence to environmental changes, a known characteristic of the benzoxazole class. nih.gov

Potential in Agrochemical Research (e.g., Pesticides, Herbicides)

The benzoxazole scaffold is also present in molecules with significant agrochemical applications. Various derivatives have been shown to possess herbicidal, antifungal, and insecticidal properties. ijpbs.com The development of new agrochemicals is crucial to address the challenges of pest resistance and to provide more environmentally benign solutions for crop protection.

Given the demonstrated antimicrobial activity of related compounds, this compound could be investigated as a potential fungicide or bactericide for agricultural use. ijpbs.com Future studies should screen the compound for its efficacy against common plant pathogens. Additionally, its herbicidal and insecticidal potential should be evaluated to determine if it could serve as a lead compound for a new class of agrochemicals.

Unexplored Therapeutic Areas and Target Identification

While the anticancer and antimicrobial potential of benzoxazoles is relatively well-documented, many other therapeutic avenues remain underexplored. The diverse biological activities reported for this class of compounds suggest that this compound could be effective against other diseases. biotech-asia.orgijpbs.com

Future research should focus on screening this compound against a broader range of biological targets. This could include enzymes and receptors involved in viral diseases, parasitic infections, and neurodegenerative disorders. For instance, benzoxazole derivatives have been investigated as potential agents against Alzheimer's disease. Target identification studies, utilizing techniques such as proteomics and molecular docking, could help elucidate the mechanism of action of this compound and reveal novel therapeutic applications.

Challenges and Opportunities in Benzoxazole Research

The primary challenge in advancing the application of this compound is the limited amount of research conducted on this specific molecule. While the broader class of benzoxazoles is well-studied, specific data on the efficacy, toxicity, and mechanism of action of this particular derivative are scarce. Another challenge is the development of sustainable and cost-effective synthetic methods for producing this and other benzoxazole derivatives. mdpi.com

However, these challenges present significant opportunities. The versatile benzoxazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its properties for specific applications. globalresearchonline.net The strong existing evidence for the biological activity of 5-chloro and 2-(4-methoxyphenyl) substituted benzoxazoles provides a solid foundation for targeted research and development. mdpi.comijpbs.com There is a clear opportunity to synthesize and evaluate a library of related compounds to build a comprehensive structure-activity relationship profile, which can guide the design of more potent and selective molecules.

Future Perspectives and Emerging Research Methodologies for "this compound"

The future of research on this compound is promising and will likely be driven by interdisciplinary approaches and advanced research methodologies.

Computational Modeling and In Silico Screening: Molecular docking and computational simulations can predict the binding affinity of the compound to various biological targets, helping to prioritize experimental studies and elucidate its mechanism of action. biotech-asia.org

High-Throughput Screening: Screening the compound against large libraries of biological targets can rapidly identify new therapeutic applications.

Advanced Synthesis Techniques: The application of green chemistry principles, such as microwave-assisted or mechanochemical synthesis, can lead to more efficient and environmentally friendly production methods. mdpi.com

Nanotechnology-based Delivery Systems: Formulating this compound into nanoparticles or other drug delivery systems could enhance its bioavailability, reduce potential toxicity, and enable targeted delivery to specific tissues or cells.

By leveraging these emerging methodologies, researchers can unlock the full potential of this compound as a versatile molecule for applications in medicine, materials science, and agriculture.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.